4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one
Overview
Description
LCS-1 is a chemical compound known for its role as an inhibitor of superoxide dismutase 1 (SOD1). This enzyme is crucial in protecting cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. LCS-1 has gained attention for its potential therapeutic applications, particularly in the treatment of multiple myeloma, a type of blood cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LCS-1 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step often involves a series of condensation reactions to form the basic skeleton of the molecule.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups through reactions like halogenation, nitration, or reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of LCS-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Quality control measures are crucial to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
LCS-1 undergoes various chemical reactions, including:
Oxidation: LCS-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within LCS-1, altering its chemical properties.
Substitution: LCS-1 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts, solvents, and specific temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
LCS-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study oxidative stress and the role of superoxide dismutase in various chemical processes.
Biology: Helps in understanding cellular mechanisms related to oxidative damage and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases like multiple myeloma by inducing apoptosis in cancer cells
Industry: Potential applications in developing new drugs and therapeutic agents targeting oxidative stress-related conditions.
Mechanism of Action
LCS-1 exerts its effects primarily by inhibiting the activity of superoxide dismutase 1 (SOD1). This inhibition leads to an increase in reactive oxygen species (ROS) within cells, triggering oxidative stress and apoptosis. The molecular targets include the SOD1 enzyme and pathways involved in the cellular response to oxidative damage, such as the mitochondrial pathway of apoptosis .
Comparison with Similar Compounds
LCS-1 is unique compared to other SOD1 inhibitors due to its specific structure and potency. Similar compounds include:
ATN-224: Another SOD1 inhibitor with different structural properties.
Tiron: A well-known antioxidant that also inhibits SOD1 but with a different mechanism of action.
N-acetylcysteine: An antioxidant that indirectly affects SOD1 activity by modulating cellular redox states.
LCS-1 stands out due to its high specificity and effectiveness in inducing apoptosis in multiple myeloma cells, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4,5-dichloro-2-(3-methylphenyl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPLLHVMCLXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354705 | |
Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41931-13-9 | |
Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that superoxide dismutase 1 (SOD1) is a primary target of LCS-1. [, ] This interaction was initially identified through affinity proteomics and gene expression analysis. []
A: LCS-1 has been shown to inhibit SOD1 enzymatic activity in vitro. [] While the precise binding mechanism remains to be fully elucidated, studies indicate that LCS-1 directly interacts with SOD1 and potentially disrupts its enzymatic function. [, ]
A: Inhibiting SOD1 with LCS-1 leads to an increase in reactive oxygen species (ROS) within cells. [, ] This increase in ROS disrupts cellular redox balance and can trigger a cascade of events, including DNA damage, mitochondrial dysfunction, and ultimately, cell death. [, ]
A: Yes, research has identified synthetic lethal interactions between SOD1 and specific genes involved in DNA repair, namely BLM and CHEK2. [] Cells deficient in either BLM or CHEK2 exhibit heightened sensitivity to LCS-1 treatment due to their impaired ability to repair DNA damage induced by increased ROS levels. []
ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula and weight of LCS-1. Further investigation into chemical databases and publications beyond these abstracts is required to obtain this information.
ANone: The provided research abstracts do not offer spectroscopic data for LCS-1. To acquire this data, exploration of chemical databases or direct contact with the researchers who conducted the initial studies would be necessary.
ANone: The provided research abstracts primarily focus on the biological activity of LCS-1 and do not delve into its material compatibility or stability under various conditions.
ANone: Based on the provided research, LCS-1's primary mode of action revolves around its ability to inhibit SOD1 activity. There is no mention of LCS-1 possessing any catalytic properties.
A: While the research abstracts don't specify if computational methods were used to study LCS-1 directly, they suggest potential applications. For instance, QSAR models could be developed to explore the relationship between LCS-1's structure and its inhibitory activity on SOD1. []
ANone: The available research abstracts primarily focus on the initial identification of LCS-1 as a potential anti-cancer agent through its interaction with SOD1. These abstracts do not provide information on topics 7-27. Further research and development are required to comprehensively address these aspects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.